molecular formula C15H19NO2 B14794649 3-Cyclopentyl-1-phenylmethoxyazetidin-2-one

3-Cyclopentyl-1-phenylmethoxyazetidin-2-one

Cat. No.: B14794649
M. Wt: 245.32 g/mol
InChI Key: HCMCBWKYKRJALQ-UHFFFAOYSA-N
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Description

(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a benzyloxy group attached to the nitrogen atom and a cyclopentyl group attached to the third carbon of the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of ®-3-benzyloxy pyrrolidine hydrochloride.

    Nucleophilic Substitution: This intermediate undergoes an SN2 nucleophilic substitution reaction to introduce the cyclopentyl group.

    Cyclization: The resulting product is then cyclized to form the azetidinone ring.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors that are critical for the survival and proliferation of certain cells. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or it may interfere with signaling pathways in cancer cells, resulting in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is unique due to its specific combination of a benzyloxy group and a cyclopentyl group attached to an azetidinone ring

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-cyclopentyl-1-phenylmethoxyazetidin-2-one

InChI

InChI=1S/C15H19NO2/c17-15-14(13-8-4-5-9-13)10-16(15)18-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2

InChI Key

HCMCBWKYKRJALQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CN(C2=O)OCC3=CC=CC=C3

Origin of Product

United States

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